molecular formula C16H23NO6 B14763147 4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid

4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid

Cat. No.: B14763147
M. Wt: 325.36 g/mol
InChI Key: JBKCKLDPJBYPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure the highest purity and yield, often involving rigorous control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the free amine.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions during synthetic processes and can be selectively removed under acidic conditions. This selective protection and deprotection allow for the precise construction of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxybenzoic acid
  • 4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylpropionic acid
  • 4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylbutyric acid

Uniqueness

4-(2-t-Butoxycarbonylaminoethoxy)-3-methoxyphenylacetic acid is unique due to its specific structure, which combines a Boc-protected amine with a methoxy-substituted phenylacetic acid. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

2-[3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]acetic acid

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-7-8-22-12-6-5-11(10-14(18)19)9-13(12)21-4/h5-6,9H,7-8,10H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

JBKCKLDPJBYPQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)CC(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.